N-[4-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
- It belongs to the class of amides and contains a sulfonamide group.
- The compound’s structure features a phenyl ring, a piperazine ring, and an acetamide moiety.
- Its systematic name is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide .
- Imatinib, a well-known therapeutic agent for treating leukemia, shares structural similarities with this compound .
N-[4-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide: is a chemical compound with the empirical formula C₁₈H₂₄N₆O₃S.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonamide with 4-methylpiperazine followed by acetylation of the resulting amine group.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing in a suitable solvent (e.g., ethanol or dimethylformamide) with appropriate reagents.
Industrial Production: While I don’t have specific industrial production methods, laboratories typically produce this compound on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a scaffold for designing new bioactive molecules.
Medicine: Investigating its pharmacological properties could lead to novel therapeutic agents.
Industry: Its applications in industry are still emerging.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamide-containing compounds, such as imatinib and related tyrosine kinase inhibitors, share structural features.
Uniqueness: The specific arrangement of the phenyl, piperazine, and acetamide moieties distinguishes it from other compounds.
Properties
Molecular Formula |
C22H31N7O3S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[4-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H31N7O3S/c1-17-16-21(27-10-8-26(3)9-11-27)25-22(23-17)28-12-14-29(15-13-28)33(31,32)20-6-4-19(5-7-20)24-18(2)30/h4-7,16H,8-15H2,1-3H3,(H,24,30) |
InChI Key |
CIFFJQUCXKEZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCN(CC4)C |
Origin of Product |
United States |
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